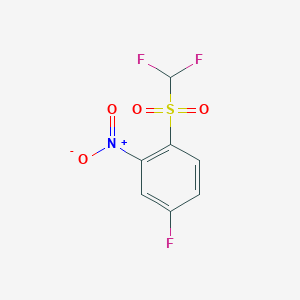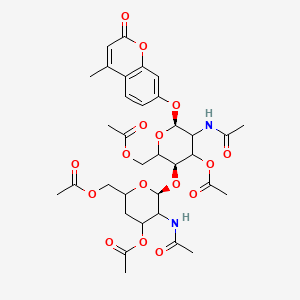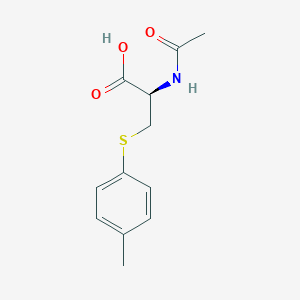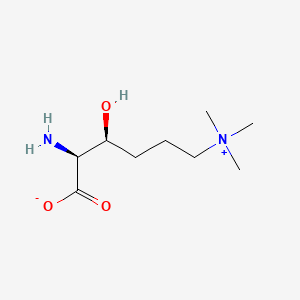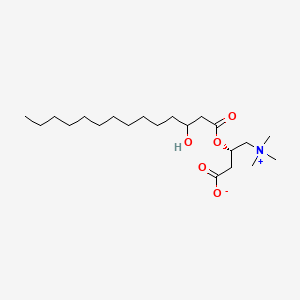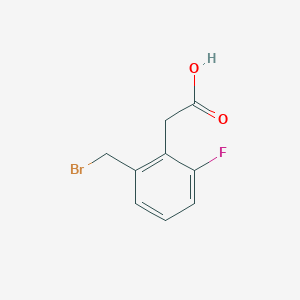
2-(Bromomethyl)-6-fluorophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-6-fluorophenylacetic acid is an organic compound that features both bromine and fluorine substituents on a phenylacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-fluorophenylacetic acid typically involves the bromination of 6-fluorophenylacetic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-6-fluorophenylacetic acid can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is 6-fluorophenylacetic acid.
科学的研究の応用
2-(Bromomethyl)-6-fluorophenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways
作用機序
The mechanism of action of 2-(Bromomethyl)-6-fluorophenylacetic acid involves its interaction with biological molecules through its bromomethyl and fluorophenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-6-fluorophenylacetic acid
- 2-(Iodomethyl)-6-fluorophenylacetic acid
- 2-(Bromomethyl)-4-fluorophenylacetic acid
Uniqueness
2-(Bromomethyl)-6-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity. The bromine atom allows for versatile nucleophilic substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
特性
分子式 |
C9H8BrFO2 |
|---|---|
分子量 |
247.06 g/mol |
IUPAC名 |
2-[2-(bromomethyl)-6-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-6-2-1-3-8(11)7(6)4-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChIキー |
BMQICMRGTGFSPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
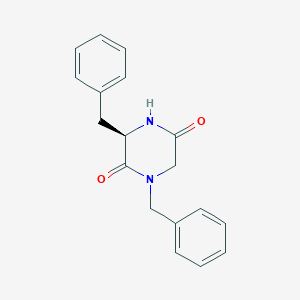
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
